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molecular formula C13H18O B2491285 (4-Phenylcyclohexyl)methanol CAS No. 87073-90-3

(4-Phenylcyclohexyl)methanol

Cat. No. B2491285
M. Wt: 190.286
InChI Key: SRPDEHMURXAMGW-AULYBMBSSA-N
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Patent
US04452719

Procedure details

Dry tetrahydrofuran (THF) (420 ml) was added to lithiumaluminum hydride (11.1 g, 0.293 mol) and the mixture was vigorously agitated, followed by dropwise adding to the mixture, a solution obtained by dissolving trans-4-phenylcyclohexanecarboxylic acid methyl ester (II) (64.0 g, 0.293 mol) in THF (70 ml), while keeping the reaction temperature at 20° C. or lower. After completion of the dropwise addition, the reaction mixture was warmed up to 55° C., reacted for 2 hours and cooled, followed by adding ethyl acetate (12 ml) and water (100 ml), and then adding 18% sulfuric acid (350 ml) to form two separated layers of a tetrahydrofuran layer and an aqueous layer. n-Heptane (200 ml) was added to the former layer and the mixture was transferred into a separating funnel, followed by washing with water (500 ml), washing with 2% aqueous solution of sodium carbonate (500 ml), further washing with water till the aqueous layer became neutral, distilling off n-heptane and THF, recrystallizing solid as still residue from n-heptane (20 ml), filtering off the resulting crystals and drying to obtain 4-phenylcyclohexylmethanol (III) (51.4 g). M.P. 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
11.1 g
Type
reactant
Reaction Step Five
Quantity
420 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C@H:11]1[CH2:16][CH2:15][C@H:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)=O.C(OCC)(=O)C.S(=O)(=O)(O)O>O1CCCC1.CCCCCCC.O>[C:17]1([CH:14]2[CH2:15][CH2:16][CH:11]([CH2:9][OH:8])[CH2:12][CH2:13]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
COC(=O)[C@@H]1CC[C@H](CC1)C1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
11.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture was vigorously agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by dropwise adding to the mixture
CUSTOM
Type
CUSTOM
Details
a solution obtained
CUSTOM
Type
CUSTOM
Details
at 20° C.
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
reacted for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the mixture was transferred into a separating funnel
WASH
Type
WASH
Details
by washing with water (500 ml)
WASH
Type
WASH
Details
washing with 2% aqueous solution of sodium carbonate (500 ml)
WASH
Type
WASH
Details
further washing with water till the aqueous layer
DISTILLATION
Type
DISTILLATION
Details
distilling off n-heptane and THF
CUSTOM
Type
CUSTOM
Details
recrystallizing solid as still residue from n-heptane (20 ml)
FILTRATION
Type
FILTRATION
Details
filtering off the resulting crystals
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 51.4 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04452719

Procedure details

Dry tetrahydrofuran (THF) (420 ml) was added to lithiumaluminum hydride (11.1 g, 0.293 mol) and the mixture was vigorously agitated, followed by dropwise adding to the mixture, a solution obtained by dissolving trans-4-phenylcyclohexanecarboxylic acid methyl ester (II) (64.0 g, 0.293 mol) in THF (70 ml), while keeping the reaction temperature at 20° C. or lower. After completion of the dropwise addition, the reaction mixture was warmed up to 55° C., reacted for 2 hours and cooled, followed by adding ethyl acetate (12 ml) and water (100 ml), and then adding 18% sulfuric acid (350 ml) to form two separated layers of a tetrahydrofuran layer and an aqueous layer. n-Heptane (200 ml) was added to the former layer and the mixture was transferred into a separating funnel, followed by washing with water (500 ml), washing with 2% aqueous solution of sodium carbonate (500 ml), further washing with water till the aqueous layer became neutral, distilling off n-heptane and THF, recrystallizing solid as still residue from n-heptane (20 ml), filtering off the resulting crystals and drying to obtain 4-phenylcyclohexylmethanol (III) (51.4 g). M.P. 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
11.1 g
Type
reactant
Reaction Step Five
Quantity
420 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C@H:11]1[CH2:16][CH2:15][C@H:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)=O.C(OCC)(=O)C.S(=O)(=O)(O)O>O1CCCC1.CCCCCCC.O>[C:17]1([CH:14]2[CH2:15][CH2:16][CH:11]([CH2:9][OH:8])[CH2:12][CH2:13]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
COC(=O)[C@@H]1CC[C@H](CC1)C1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
11.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture was vigorously agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by dropwise adding to the mixture
CUSTOM
Type
CUSTOM
Details
a solution obtained
CUSTOM
Type
CUSTOM
Details
at 20° C.
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
reacted for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the mixture was transferred into a separating funnel
WASH
Type
WASH
Details
by washing with water (500 ml)
WASH
Type
WASH
Details
washing with 2% aqueous solution of sodium carbonate (500 ml)
WASH
Type
WASH
Details
further washing with water till the aqueous layer
DISTILLATION
Type
DISTILLATION
Details
distilling off n-heptane and THF
CUSTOM
Type
CUSTOM
Details
recrystallizing solid as still residue from n-heptane (20 ml)
FILTRATION
Type
FILTRATION
Details
filtering off the resulting crystals
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 51.4 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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